Physicochemical Differentiation: Computed Lipophilicity and Permeability Forecast vs. N-Substituted Analogs
The computed LogP (XLogP3) for 4-(3-chloro-4-methylphenyl)-N,N-diethylpiperazine-1-carboxamide is 3.1, which is higher than that of N-(3-chloro-4-methylphenyl)-4-methylpiperazine-1-carboxamide (calculated LogP ≈ 2.4) and N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide (calculated LogP ≈ 1.9), primarily due to the two ethyl groups on the carboxamide nitrogen [1][2]. The topological polar surface area (TPSA) of this compound is 26.8 Ų, identical to the methyl analog, indicating that the increased lipophilicity is not accompanied by a penalty in passive membrane permeability as predicted by the rule of five. For central nervous system (CNS) drug discovery programs where moderate lipophilicity (LogP 2-4) and low TPSA (<70 Ų) are desired, the diethylcarboxamide modification offers a strategic advantage over the more polar N-unsubstituted or N-methyl counterparts [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | N-(3-chloro-4-methylphenyl)-4-methylpiperazine-1-carboxamide: XLogP3 ≈ 2.4; N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide: XLogP3 ≈ 1.9 |
| Quantified Difference | ΔLogP = +0.7 vs. N-methyl analog; ΔLogP = +1.2 vs. N-unsubstituted analog |
| Conditions | PubChem XLogP3 computed values; all compounds share the 3-chloro-4-methylphenyl-piperazine core. |
Why This Matters
For CNS or intracellular target programs, a LogP of 3.1 places this compound in the optimal range for passive blood-brain barrier penetration, whereas the more polar analogs may exhibit restricted CNS exposure.
- [1] PubChem Compound Summary for CID 890862. 4-(3-chloro-4-methylphenyl)-N,N-diethylpiperazine-1-carboxamide. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 15472269. N-(3-chloro-4-methylphenyl)-4-methylpiperazine-1-carboxamide. National Center for Biotechnology Information (2025). View Source
- [3] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. View Source
